Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-YL]-2,5-dioxopyrrolidin-1-YL}benzoate
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Overview
Description
Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction, where the piperazine intermediate reacts with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed through a cyclization reaction, typically involving the reaction of an amine with a dicarboxylic acid derivative.
Final Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyrrolidinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, modulating their activity . The fluorobenzoyl group enhances the compound’s binding affinity and selectivity towards these targets . The pyrrolidinone moiety contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine .
- Methyl 2-[4-(4-chloro-2-fluorobenzoyl)-1-piperazinyl]propanoate .
Uniqueness
Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its binding affinity and selectivity, while the piperazine and pyrrolidinone moieties contribute to its stability and bioavailability .
Properties
Molecular Formula |
C23H22FN3O5 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
methyl 4-[3-[4-(2-fluorobenzoyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H22FN3O5/c1-32-23(31)15-6-8-16(9-7-15)27-20(28)14-19(22(27)30)25-10-12-26(13-11-25)21(29)17-4-2-3-5-18(17)24/h2-9,19H,10-14H2,1H3 |
InChI Key |
QUBHDTQOYOVDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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